molecular formula C12H19NO B3155652 2-(Isopentyloxy)-5-methylaniline CAS No. 807265-56-1

2-(Isopentyloxy)-5-methylaniline

Cat. No.: B3155652
CAS No.: 807265-56-1
M. Wt: 193.28 g/mol
InChI Key: GDDFNLRRRZCAAS-UHFFFAOYSA-N
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Description

It is commercially available as a research chemical, with suppliers like Santa Cruz Biotechnology and AK Scientific offering it at approximately $295 per 500 mg .

Properties

IUPAC Name

5-methyl-2-(3-methylbutoxy)aniline
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H19NO/c1-9(2)6-7-14-12-5-4-10(3)8-11(12)13/h4-5,8-9H,6-7,13H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GDDFNLRRRZCAAS-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)OCCC(C)C)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H19NO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

193.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Isopentyloxy)-5-methylaniline typically involves the alkylation of 5-methylaniline with isopentyl bromide. The reaction is carried out in the presence of a base, such as potassium carbonate, in an aprotic solvent like dimethylformamide (DMF). The reaction conditions usually include heating the mixture to a temperature range of 80-100°C for several hours to ensure complete conversion.

Industrial Production Methods

On an industrial scale, the production of 2-(Isopentyloxy)-5-methylaniline may involve continuous flow processes to enhance efficiency and yield. The use of catalysts and optimized reaction conditions can further improve the scalability of the synthesis.

Chemical Reactions Analysis

Types of Reactions

2-(Isopentyloxy)-5-methylaniline can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding quinone derivatives.

    Reduction: Reduction reactions can convert the nitro group to an amino group.

    Substitution: Electrophilic substitution reactions can introduce different substituents onto the aromatic ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) or hydrogen gas (H₂) in the presence of a palladium catalyst are typically used.

    Substitution: Halogenation can be achieved using reagents like bromine (Br₂) or chlorine (Cl₂) under controlled conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinone derivatives, while reduction can produce amines.

Scientific Research Applications

2-(Isopentyloxy)-5-methylaniline has several scientific research applications:

    Chemistry: It is used as an intermediate in the synthesis of various organic compounds and materials.

    Biology: The compound can be utilized in the study of enzyme interactions and metabolic pathways.

    Industry: It is employed in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 2-(Isopentyloxy)-5-methylaniline involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Data Tables

Table 1: Physicochemical Properties of Selected Aniline Derivatives

Compound CAS Number Molecular Formula Molecular Weight (g/mol) Melting Point (°C) Boiling Point (°C) Toxicity Class
2-(Isopentyloxy)-5-methylaniline Not provided C12H19NO 193.29 Not reported Not reported Not classified
2-Methoxy-5-methylaniline 120-71-8 C8H11NO 137.18 -53 (reported) 235 Carcinogen Cat. 2
2-(4,5-Dihydrooxazol-2-yl)-5-methylaniline Not provided C10H12N2O 176.22 93–94 Not reported Not reported
5-(Ethylsulfonyl)-2-methoxyaniline Not provided C9H13NO3S 215.27 Not reported Not reported Not reported

Key Research Findings

Halogens vs. Alkoxy: Halogenated derivatives (e.g., 5-chloro-2-iodo-4-methylaniline) exhibit higher reactivity in electrophilic substitutions but pose greater environmental toxicity risks .

Toxicity Profiles: 2-Methoxy-5-methylaniline’s carcinogenicity contrasts with the unclassified status of 2-(Isopentyloxy)-5-methylaniline, suggesting that larger alkoxy groups may mitigate toxicity .

Synthetic Complexity :

  • Sulfonyl-containing analogs (e.g., 5-(ethylsulfonyl)-2-methoxyaniline) require multi-step syntheses, whereas isopentyloxy derivatives are more accessible commercially .

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 2-(Isopentyloxy)-5-methylaniline, and how can purity be ensured?

  • Methodology : A common approach involves nucleophilic substitution of a halogenated aniline derivative with isopentyl alcohol under basic conditions. For example, potassium carbonate in dimethylformamide (DMF) facilitates ether bond formation . Post-synthesis, purification via silica gel column chromatography (e.g., hexane/ethyl acetate gradients) is critical to isolate the target compound (>90% purity). Melting point analysis and thin-layer chromatography (TLC) should validate purity .

Q. What spectroscopic techniques are most effective for characterizing 2-(Isopentyloxy)-5-methylaniline?

  • Methodology :

  • ¹H/¹³C NMR : Assign peaks based on substituent effects. For example, the isopentyloxy group’s methylene protons typically appear at δ 3.8–4.2 ppm, while aromatic protons show splitting patterns dependent on substitution .
  • IR Spectroscopy : Confirm the presence of NH₂ (stretch ~3400 cm⁻¹) and ether C-O bonds (1200–1050 cm⁻¹) .
  • Mass Spectrometry (MS) : High-resolution MS (HRMS) verifies molecular ion ([M+H]⁺) and fragmentation patterns .

Q. How does the stability of 2-(Isopentyloxy)-5-methylaniline vary under different storage conditions?

  • Methodology : Conduct accelerated stability studies by exposing the compound to light, humidity, and temperature variations (e.g., 25°C, 40°C). Monitor degradation via HPLC or NMR. For example, aromatic amines are prone to oxidation; storing the compound in amber vials under inert gas (N₂/Ar) at –20°C minimizes decomposition .

Advanced Research Questions

Q. How can computational modeling predict the reactivity of 2-(Isopentyloxy)-5-methylaniline in electrophilic substitution reactions?

  • Methodology : Use density functional theory (DFT) to calculate electron density maps and Fukui indices. The methoxy and isopentyloxy groups are electron-donating, directing electrophiles to specific positions (e.g., para to NH₂). Compare predicted sites with experimental nitration or halogenation outcomes .

Q. What strategies resolve contradictions in reported biological activity data for structurally similar aniline derivatives?

  • Methodology :

  • Meta-analysis : Compare biological assays (e.g., IC₅₀ values) across studies, noting differences in cell lines, solvent systems (e.g., DMSO vs. aqueous buffers), and assay protocols .
  • Structure-Activity Relationship (SAR) : Systematically modify substituents (e.g., replacing isopentyloxy with methoxyethyl) to isolate contributions to activity .

Q. How can reaction conditions be optimized to scale up synthesis while minimizing byproducts?

  • Methodology :

  • Design of Experiments (DoE) : Vary temperature, solvent polarity (e.g., DMF vs. acetonitrile), and base strength (K₂CO₃ vs. Cs₂CO₃) to identify optimal parameters .
  • Kinetic Studies : Monitor reaction progress via in-situ IR or GC-MS to pinpoint side reactions (e.g., over-alkylation) .

Q. What advanced techniques validate the compound’s interaction with biological targets (e.g., enzymes or receptors)?

  • Methodology :

  • Surface Plasmon Resonance (SPR) : Measure binding affinity (KD) in real-time using immobilized targets .
  • Isothermal Titration Calorimetry (ITC) : Quantify thermodynamic parameters (ΔH, ΔS) of binding interactions .

Key Considerations for Reproducibility

  • Synthetic Reproducibility : Document solvent drying methods (e.g., molecular sieves for DMF) and reaction atmosphere (N₂ vs. air) .
  • Data Transparency : Report NMR integration values and MS fragmentation pathways to enable cross-validation .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2-(Isopentyloxy)-5-methylaniline
Reactant of Route 2
Reactant of Route 2
2-(Isopentyloxy)-5-methylaniline

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